2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide

Physicochemical profiling Drug-likeness prediction Permeability optimization

2-Amino-N,N-dimethyl-2-(pyridin-4-yl)ethane-1-sulfonamide (CAS 1367770-79-3; molecular formula C₉H₁₅N₃O₂S; molecular weight 229.30 g·mol⁻¹; SMILES: CN(C)S(=O)(=O)CC(N)c1ccncc1) is a synthetic sulfonamide bearing a primary α-amino group, an N,N-dimethylsulfonamide terminus, and a pyridin-4-yl substituent linked through an ethylene spacer. The compound belongs to the pyridinyl-sulfonamide class, which has been broadly investigated for carbonic anhydrase inhibition, kinase modulation, and other therapeutic targets.

Molecular Formula C9H15N3O2S
Molecular Weight 229.30 g/mol
Cat. No. B13319153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide
Molecular FormulaC9H15N3O2S
Molecular Weight229.30 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)CC(C1=CC=NC=C1)N
InChIInChI=1S/C9H15N3O2S/c1-12(2)15(13,14)7-9(10)8-3-5-11-6-4-8/h3-6,9H,7,10H2,1-2H3
InChIKeyBCHISJWNHSEKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide: Core Identity & Sourcing-Relevant Profile for Procurement Decisions


2-Amino-N,N-dimethyl-2-(pyridin-4-yl)ethane-1-sulfonamide (CAS 1367770-79-3; molecular formula C₉H₁₅N₃O₂S; molecular weight 229.30 g·mol⁻¹; SMILES: CN(C)S(=O)(=O)CC(N)c1ccncc1) is a synthetic sulfonamide bearing a primary α-amino group, an N,N-dimethylsulfonamide terminus, and a pyridin-4-yl substituent linked through an ethylene spacer . The compound belongs to the pyridinyl-sulfonamide class, which has been broadly investigated for carbonic anhydrase inhibition, kinase modulation, and other therapeutic targets [1]. Its predicted physicochemical profile includes a calculated logP (clogP) of 0.87 and a topological polar surface area (TPSA) of 63.25 Ų, placing it within oral-drug-like chemical space per Lipinski's Rule of Five (MW < 500, HBA ≤ 10, HBD ≤ 5, logP ≤ 5) and Rule of Three fragment criteria [2]. The compound is commercially available through multiple screening-compound suppliers, typically at ≥95% purity, supporting its use as a research tool and medicinal-chemistry starting point .

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide: Why In-Class Analogs Cannot Be Assumed Interchangeable


Pyridinyl-sulfonamides are a structurally diverse family where seemingly modest modifications—such as methylation of the sulfonamide nitrogen, repositioning of the amino group, or altering the linker length—can profoundly alter target engagement, selectivity, permeability, and metabolic stability [1]. For 2-amino-N,N-dimethyl-2-(pyridin-4-yl)ethane-1-sulfonamide, the combination of a primary α-amino group with an N,N-dimethylsulfonamide on a flexible ethylene spacer creates a bifunctional pharmacophore that differs fundamentally from simple 4-pyridinesulfonamides (sulfonamide directly on the ring), N-unsubstituted sulfonamides (additional H-bond donor), or des-amino analogs (loss of the basic amine) . The α-amino group introduces a chiral center (racemic in commercial material) and a site for further derivatization (e.g., amide coupling, reductive amination), while the N,N-dimethylsulfonamide eliminates the acidic sulfonamide NH proton, altering both hydrogen-bonding capacity and ionization behavior [2]. Consequently, procurement decisions cannot assume functional equivalence between this compound and its nearest structural neighbors; each must be evaluated against the specific assay or synthetic pathway requirements.

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide: Quantitative Differentiation Evidence Against Closest Analogs


Predicted Lipophilicity (clogP) Differentiation of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide Versus N-Unsubstituted and Des-Amino Analogs

The N,N-dimethylsulfonamide motif in the target compound eliminates the acidic sulfonamide NH (pKa ≈ 10–11 for ArSO₂NH₂), reducing hydrogen-bond donor count from 3 (in N-unsubstituted analogs) to 2 and increasing predicted lipophilicity. Computationally, the target compound (CAS 1367770-79-3) exhibits a clogP of 0.87 and TPSA of 63.25 Ų [1]. In contrast, the N-unsubstituted analog 2-amino-N-(pyridin-4-yl)ethane-1-sulfonamide (CAS 933700-67-5; MW 201.25; C₇H₁₁N₃O₂S) is predicted to have a substantially lower clogP (estimated < 0.1) and higher TPSA (~86 Ų) due to the additional sulfonamide NH H-bond donor . The des-amino analog 2-(pyridin-4-yl)ethane-1-sulfonamide (CAS 1178052-43-1; MW 186.23; C₇H₁₀N₂O₂S) lacks the basic amine center, further altering the ionization profile and reducing HBD count by 1 relative to the target .

Physicochemical profiling Drug-likeness prediction Permeability optimization

GPR35 Antagonism Screening: Quantitative Inactivity of 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide Versus Active Pyridinyl-Sulfonamide Chemotypes

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, 2-amino-N,N-dimethyl-2-(pyridin-4-yl)ethane-1-sulfonamide was found to be inactive (no measurable antagonism) [1]. This is a mechanistically informative negative result: other pyridinyl-sulfonamide chemotypes have demonstrated GPR35 modulatory activity, and the inactivity of this specific scaffold establishes a selectivity boundary. For context, certain N-aryl-sulfonamide derivatives and pyridinyl-containing compounds have been reported as GPR35 agonists or antagonists with EC₅₀/IC₅₀ values in the low micromolar range, underscoring that minor structural variations within the pyridinyl-sulfonamide class can toggle between activity and inactivity at this therapeutically relevant target [2].

GPCR screening GPR35 pharmacology Target selectivity profiling

Structural Differentiation: Bifunctional α-Amino-N,N-dimethylsulfonamide Scaffold Versus Positional Isomers and Mono-Functional Analogs

The target compound uniquely positions a primary α-amino group and an N,N-dimethylsulfonamide on a flexible ethane-1,2-diyl linker attached to the pyridine 4-position. This differs from the direct-attachment positional isomer 2-amino-N,N-dimethyl-4-pyridinesulfonamide (CAS 1247721-02-3; C₇H₁₁N₃O₂S; MW 201.25), where the sulfonamide is directly bonded to the pyridine ring with no intervening ethylene spacer, resulting in a more rigid, fully conjugated system . The ethylene spacer in the target compound (CAS 1367770-79-3) provides an additional rotatable bond (RB = 5 vs. RB ≈ 3 for the direct-attachment isomer), enabling greater conformational flexibility for induced-fit binding or synthetic elaboration [1]. Furthermore, the presence of both a nucleophilic primary amine (pKa ≈ 9–10) and a neutral N,N-dimethylsulfonamide creates orthogonal reactivity handles not present in simpler pyridine-4-sulfonamides or des-amino analogs .

Scaffold diversification Medicinal chemistry building blocks Fragment-based drug design

Rule-of-Five and Rule-of-Three Compliance Comparison for Fragment-Based Screening Suitability

The target compound satisfies all Lipinski Rule-of-Five criteria (MW 229.30 ≤ 500; HBA 5 ≤ 10; HBD 2 ≤ 5; clogP 0.87 ≤ 5) and passes Rule-of-Three fragment criteria (MW ≤ 300; HBA ≤ 3; HBD ≤ 3; clogP ≤ 3) with the marginal exception of HBA count (5 vs. ≤3 threshold) [1]. In comparison, the N-unsubstituted analog 2-amino-N-(pyridin-4-yl)ethane-1-sulfonamide (CAS 933700-67-5; MW 201.25; HBD 3; estimated HBA 5) also passes RO5 but has one additional HBD, potentially reducing membrane permeability. The direct-attachment isomer 2-amino-N,N-dimethyl-4-pyridinesulfonamide (CAS 1247721-02-3; MW 201.25; HBD 2; HBA 5) has lower MW but fewer rotatable bonds (≈3 vs. 5), potentially limiting conformational sampling in fragment-growing campaigns . The target compound thus occupies a distinct position in chemical space—intermediate between fragment and lead-like—offering balanced properties for both primary screening and hit-to-lead optimization [2].

Fragment-based drug discovery Lead-likeness Oral bioavailability prediction

2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide: Evidence-Backed Research & Industrial Application Scenarios


Medicinal Chemistry: Bifunctional Scaffold for Parallel Library Synthesis

The target compound's orthogonally reactive α-amino group enables rapid generation of amide, sulfonamide, or urea libraries via parallel synthesis, while the N,N-dimethylsulfonamide moiety remains intact as a neutral pharmacophore, as supported by the distinct bifunctional architecture documented in SMILES analysis (CN(C)S(=O)(=O)CC(N)c1ccncc1) . Unlike the N-unsubstituted analog 2-amino-N-(pyridin-4-yl)ethane-1-sulfonamide, which presents two competing nucleophilic nitrogen sites (α-NH₂ and SO₂NH), the target compound's sulfonamide nitrogen is fully methylated, ensuring regioselective derivatization at the α-amine . This makes it superior for medicinal chemistry campaigns requiring clean, single-point diversification without protecting-group strategies.

Cellular Target Engagement Assays Requiring Moderate Passive Permeability

With a predicted clogP of 0.87 and TPSA of 63.25 Ų—substantially higher lipophilicity than the N-unsubstituted analog (estimated clogP < 0.1) and lower TPSA—the target compound is better suited for cell-based assays where passive membrane diffusion is rate-limiting [1]. Its predicted properties place it in the favorable range for intracellular target access (clogP ~0.5–3.0; TPSA < 75 Ų), positioning it above more polar pyridinyl-sulfonamide alternatives. Researchers evaluating carbonic anhydrase or kinase inhibition in intact-cell formats should prioritize this compound over more hydrophilic analogs that may exhibit limited cellular uptake.

GPR35-Negative Control in Pyridinyl-Sulfonamide GPCR Screening Cascades

The documented inactivity of this compound in a primary GPR35 antagonism assay [2] provides a valuable negative control for laboratories screening pyridinyl-sulfonamide libraries against GPCR panels. When structurally related compounds show GPR35 activity, this compound can serve as a matched inactive comparator to confirm that observed pharmacology is scaffold-specific rather than assay-artifactual, supporting more rigorous SAR interpretation in hit-triaging workflows.

Fragment-to-Lead Optimization Starting Point with Balanced Physicochemical Properties

The target compound's compliance with Lipinski Rule-of-Five (0 violations) and near-compliance with Rule-of-Three criteria (MW 229.30; clogP 0.87; HBD 2; marginal HBA exceedance at 5 vs. ≤3 threshold) [3] places it in an advantageous 'fragment-plus' chemical space. Compared to acetazolamide (clogP −0.26; HBA 7; HBD 3), it offers improved predicted permeability, while its additional ethylene-spacer flexibility (RB = 5) relative to the direct-attachment isomer 2-amino-N,N-dimethyl-4-pyridinesulfonamide (RB ≈ 3) provides greater conformational adaptability for fragment-growing or -linking strategies . This balanced profile supports its selection as a privileged starting point over more constrained or more polar alternatives in lead-generation programs.

Quote Request

Request a Quote for 2-Amino-N,N-dimethyl-2-(pyridin-4-YL)ethane-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.